molecular formula C12H27NO B15302869 Butyl-(4-methoxy-heptyl)-amine

Butyl-(4-methoxy-heptyl)-amine

Cat. No.: B15302869
M. Wt: 201.35 g/mol
InChI Key: QGLDJQJXHHLMPE-UHFFFAOYSA-N
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Description

n-Butyl-4-methoxyheptan-1-amine is an organic compound classified as an amine It is characterized by the presence of a butyl group attached to the nitrogen atom and a methoxy group on the heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Butyl-4-methoxyheptan-1-amine typically involves nucleophilic substitution reactions. One common method is the alkylation of ammonia or primary amines with haloalkanes. For instance, the reaction of 4-methoxyheptan-1-amine with butyl bromide under basic conditions can yield n-Butyl-4-methoxyheptan-1-amine .

Industrial Production Methods

Industrial production of n-Butyl-4-methoxyheptan-1-amine may involve continuous flow processes where the reactants are combined in a reactor under controlled temperature and pressure conditions. Catalysts and solvents are often used to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

n-Butyl-4-methoxyheptan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Haloalkanes and alkyl halides are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated amines.

Scientific Research Applications

n-Butyl-4-methoxyheptan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Butyl-4-methoxyheptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. This interaction can affect various biochemical pathways and processes, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    n-Butylamine: Similar in structure but lacks the methoxy group.

    4-Methoxyheptan-1-amine: Similar but without the butyl group.

    n-Butyl-4-methoxyheptane: Similar but lacks the amine group

Uniqueness

n-Butyl-4-methoxyheptan-1-amine is unique due to the presence of both the butyl and methoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

N-butyl-4-methoxyheptan-1-amine

InChI

InChI=1S/C12H27NO/c1-4-6-10-13-11-7-9-12(14-3)8-5-2/h12-13H,4-11H2,1-3H3

InChI Key

QGLDJQJXHHLMPE-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCCC(CCC)OC

Origin of Product

United States

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